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molecular formula C6H7N3O4 B454702 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 3920-37-4

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B454702
M. Wt: 185.14g/mol
InChI Key: MCTUAJONAXPWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828990B2

Procedure details

To fuming nitric acid (1.26 mL, 29.97 mmol, 2.0 eq.) at 0° C. was slowly added fuming sulfuric acid (9.76 mL, 104.90 mmol, 7.0 eq.) dropwise over 30 minutes. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2.10 g, 14.98 mmol) was then added portion wise, maintaining the internal temperature below 60° C. The reaction mixture was stirred at 60° C. under N2 for 4 h and then cooled to room temperature (RT). The reaction mixture was poured onto ice. Once ice melted the reaction mixture was extracted with EtOAc (3×500 mL). The organic layers were combined and washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the desired compound as a white solid (2.67 g, 96.1%). 1H NMR (DMSO-d6, 500 MHz) δ ppm 3.87 (s, 3H), 2.39 (s, 3H); TLC (15% MeOH/DCM): Rf=0.12.
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
9.76 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Yield
96.1%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[CH3:10][N:11]1[C:15]([C:16]([OH:18])=[O:17])=[CH:14][C:13]([CH3:19])=[N:12]1>>[CH3:10][N:11]1[C:15]([C:16]([OH:18])=[O:17])=[C:14]([N+:1]([O-:4])=[O:2])[C:13]([CH3:19])=[N:12]1

Inputs

Step One
Name
Quantity
1.26 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
9.76 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
CN1N=C(C=C1C(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. under N2 for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
dropwise over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 60° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature (RT)
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×500 mL)
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1N=C(C(=C1C(=O)O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 96.1%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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